4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQIQSFTLGNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound with a diverse range of biological activities, primarily due to its unique structural features. This compound contains a bromo group, a chlorophenyl moiety, an imidazole ring, and a thioether group, which contribute to its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 436.8 g/mol. The structural diversity provided by halogenated groups and the thioether functionality enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrClN₃OS |
| Molecular Weight | 436.8 g/mol |
| CAS Number | 897457-01-1 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The presence of the chlorophenyl group enhances cell membrane penetration, increasing bioavailability, while the bromine atom may participate in halogen bonding, influencing interactions with biological molecules.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics.
Case Studies:
- MCF-7 Cell Line : The compound showed a notable reduction in cell proliferation, with IC50 values indicating effective growth inhibition.
- A549 Cell Line : Significant inhibitory activity was observed, suggesting potential for lung cancer treatment.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, which may be linked to its structural components that disrupt bacterial cell integrity .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various assays. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes related to inflammation pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Similar bromo and thioether groups | Anticancer properties |
| 2-bromo-N-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | Contains pyrimidine instead of chlorophenyl | Antitumor activity |
| Benzimidazole derivatives | Includes benzimidazole core; diverse substitutions possible | Anticancer and antimicrobial activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution Effects
- 3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-99-4): This positional isomer differs only in the bromine substitution position on the benzamide ring (3-bromo vs. 4-bromo). For example, 4-substituted aryl halides often exhibit enhanced steric compatibility with hydrophobic enzyme pockets compared to 3-substituted analogs .
- (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one: This compound shares a brominated benzyl group and a 4-chlorophenyl moiety but replaces the thioethylbenzamide with a thioxo-imidazolidinone core. It demonstrated moderate cytotoxicity in preliminary screens, though its IC₅₀ values were higher than those of imidazole derivatives with simpler substituents .
Imidazole Derivatives with Anticancer Activity
- Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate: This analog lacks the thioether and benzamide groups but includes a 4-chlorophenyl-imidazole scaffold. In vitro studies showed 50% reduction in viability of A549 and NCI-H460 cancer cell lines at 10 μM, outperforming simpler imidazoles. It also modulated sirtuin (SIRT1/2) expression, suggesting epigenetic mechanisms .
2-(4-Bromophenyl)-N-[3-(1H-Imidazol-1-yl)propyl]quinazolin-4-amine :
This quinazoline-imidazole hybrid, featuring a 4-bromophenyl group, showed strong binding to kinase targets due to its planar quinazoline ring. However, its larger size (MW 476.3 g/mol) and rigid structure likely limit bioavailability compared to the more flexible thioethylbenzamide derivative .
Thioether-Linked Benzamide Analogs
- N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ): This analog replaces the imidazole-thioethyl group with a benzothiazole-thioethyl moiety. While specific bioactivity data are unavailable, benzothiazole derivatives are known for antiviral and antitumor properties, suggesting divergent therapeutic applications compared to the target compound’s imidazole-based design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
